1-Octen-3-yl butyrate 1-Octen-3-yl butyrate 1-Ethenylhexyl butanoate, also known as 1-octen-3-ol butyrate or 1-pentyl-2-propenyl butyrate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 1-Ethenylhexyl butanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Ethenylhexyl butanoate has been primarily detected in urine. Within the cell, 1-ethenylhexyl butanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 1-Ethenylhexyl butanoate has an animal, butter, and fishy taste.
Brand Name: Vulcanchem
CAS No.: 16491-54-6
VCID: VC21004164
InChI: InChI=1S/C12H22O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h6,11H,3-5,7-10H2,1-2H3
SMILES: CCCCCC(C=C)OC(=O)CCC
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol

1-Octen-3-yl butyrate

CAS No.: 16491-54-6

Cat. No.: VC21004164

Molecular Formula: C12H22O2

Molecular Weight: 198.3 g/mol

* For research use only. Not for human or veterinary use.

1-Octen-3-yl butyrate - 16491-54-6

Specification

CAS No. 16491-54-6
Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
IUPAC Name oct-1-en-3-yl butanoate
Standard InChI InChI=1S/C12H22O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h6,11H,3-5,7-10H2,1-2H3
Standard InChI Key LZWFXVJBIZIHCH-UHFFFAOYSA-N
SMILES CCCCCC(C=C)OC(=O)CCC
Canonical SMILES CCCCCC(C=C)OC(=O)CCC

Introduction

Chemical Identity and Nomenclature

1-Octen-3-yl butyrate belongs to the family of fatty acid esters and is formally known by its systematic IUPAC name "Butanoic acid, 1-ethenylhexyl ester" . This chemical compound has been assigned the Chemical Abstracts Service (CAS) Registry Number 16491-54-6, which serves as its unique identifier in chemical databases worldwide . The compound possesses molecular formula C₁₂H₂₂O₂ with a calculated molecular weight of 198.3019 g/mol, placing it in the medium molecular weight range for flavor and fragrance compounds .

Chemical Structure and Properties

Physical Properties

1-Octen-3-yl butyrate exhibits physical properties that are consistent with its medium-chain ester structure, which influence its handling, storage, and applications. A comprehensive analysis of its physical properties reveals significant data valuable for industrial applications and research purposes.

Table 1: Physical Properties of 1-Octen-3-yl Butyrate

PropertyValueReference
Melting Point225-229°C (literature)
Boiling Point225-229°C (literature)
Density0.87 g/mL at 25°C
Flash Point210°F (approximately 99°C)
LogP (Octanol-Water Partition Coefficient)4.53

The compound's relatively high boiling and melting points indicate good thermal stability, an important characteristic for its use in food processing applications where heat may be applied . With a density lower than water (0.87 g/mL), the compound would float if mixed with aqueous solutions, affecting how it might be used in various formulations . The flash point of 210°F suggests moderate flammability, an important safety consideration in manufacturing and handling environments .

The LogP value of 4.53 indicates that 1-Octen-3-yl butyrate is significantly more soluble in lipophilic solvents than in water, which influences its behavior in biological systems and formulations . This lipophilicity likely contributes to its retention in fatty matrices and its interactions with olfactory receptors, which typically have hydrophobic binding pockets . These physical properties collectively determine the compound's behavior in different environments and applications, from food systems to fragrance products.

Sensory Characteristics

Odor Profile

The olfactory profile of 1-Octen-3-yl butyrate is complex and multifaceted, making it a valuable ingredient in fragrance compositions and food flavorings. When evaluated at a concentration of 10.00% in dipropylene glycol, the compound exhibits a diverse aroma profile described as fruity, floral, orchid-like, waxy, green, privet-like, watery, metallic, mushroom-like, and buttery . This complexity enables it to contribute multiple sensory dimensions to formulations, enhancing their depth and character. The predominant odor type is classified as "mushroom," which makes it particularly useful for creating earthy, umami-like sensory experiences in food applications .

At a concentration of 1.0%, the aroma characteristics are specifically described as musty, earthy, mushroom, and waxy, highlighting how concentration affects the perceived sensory attributes . This concentration-dependent odor profile is a common characteristic of many aroma compounds and allows formulators to achieve different effects by adjusting usage levels. The mushroom-like quality is particularly significant as it connects to the compound's natural occurrence in certain fungi and its use in creating authentic mushroom flavors in food products.

The detection threshold for 1-Octen-3-yl butyrate has been established at approximately 22 parts per billion (ppb), indicating its potency as an aroma compound . This low threshold means that even minute quantities can impart noticeable sensory effects, making it a cost-effective ingredient in formulations where only small amounts are needed to achieve the desired sensory impact. The combination of its complex aroma profile and low detection threshold makes 1-Octen-3-yl butyrate a versatile and valuable component in the flavor and fragrance industry's palette.

Taste Profile

Beyond its aromatic properties, 1-Octen-3-yl butyrate also possesses distinctive taste characteristics that contribute to its role in food flavoring applications. At a concentration of 5 parts per million (ppm), the compound exhibits taste qualities described as tuna fish-like, amine, and mushroom-like . These taste attributes suggest umami and savory notes that can enhance the complexity and depth of flavor in food formulations. The umami character, in particular, makes it valuable for creating or enhancing savory profiles in plant-based food products, where such notes might otherwise be lacking.

The compound's ability to contribute both aroma and taste sensations creates a more complete sensory experience, as flavor perception is known to be a complex integration of multiple sensory inputs. The simultaneous stimulation of olfactory and gustatory receptors by 1-Octen-3-yl butyrate likely contributes to its effectiveness as a flavoring agent. The tuna fish-like note is particularly interesting, as it suggests potential applications in seafood flavor mimetics or enhancers.

The combination of mushroom and buttery notes in both the aroma and taste profiles of 1-Octen-3-yl butyrate echoes the sensory characteristics of certain culinary mushrooms, particularly when sautéed in butter . This natural-seeming sensory combination likely contributes to the compound's acceptance and effectiveness in food applications, as it mimics familiar and generally pleasant culinary experiences. These sensory properties, documented through objective evaluation techniques, provide valuable guidance for food scientists and flavor chemists seeking to incorporate this compound into their formulations.

Natural Occurrence and Sources

1-Octen-3-yl butyrate occurs naturally in several plant sources, establishing its status as a natural flavor component. It has been definitively identified in passion fruit, contributing to the complex and tropical aroma profile of this fruit . This natural presence is significant for food manufacturers seeking to use ingredients with established natural credentials. Additionally, the compound has been reported in lemon peel oil and lavender oil, though these occurrences appear to be in lower concentrations than in passion fruit .

The natural biosynthesis of 1-Octen-3-yl butyrate in plants likely involves enzymatic esterification reactions between naturally occurring 1-octen-3-ol and butyric acid or their metabolic precursors. This biosynthetic pathway reflects the general mechanism for ester formation in plant secondary metabolism, where alcohol and acid components are joined through the action of acyltransferase enzymes. The occurrence of this specific ester in diverse plant families suggests that its biosynthesis may have evolved independently multiple times, possibly due to its ecological functions.

Besides its natural occurrence, 1-Octen-3-yl butyrate is also produced synthetically for commercial applications in the flavor and fragrance industry . The synthetic version is chemically identical to the naturally occurring compound but can be produced at larger scales and with more consistent quality specifications. According to the information available, synthetic 1-Octen-3-yl butyrate is available in purities of 95.00% or higher, suitable for various industrial applications . This dual availability—both as a naturally occurring component and as a synthetic ingredient—provides flexibility for product developers depending on their specific requirements and marketing considerations.

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